Bis(3-hydroxy-p-tolylammonium) sulphate
Description
Bis(3-hydroxy-p-tolylammonium) sulphate is a diammonium sulphate salt comprising two 3-hydroxy-p-tolylammonium cations and one sulphate anion. The cation is derived from 3-hydroxy-p-toluidine, featuring a hydroxyl group (-OH) and a methyl group (-CH₃) on the aromatic ring. This structural arrangement imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents.
The compound’s applications likely intersect with pharmaceuticals, catalysis, or materials science, given the prevalence of aromatic ammonium salts in these fields. For instance, hydroxylammonium sulphate () is a known reducing agent, while quaternary ammonium salts (e.g., ) are surfactants or phase-transfer catalysts .
Properties
CAS No. |
10422-66-9 |
|---|---|
Molecular Formula |
C14H20N2O6S |
Molecular Weight |
344.39 g/mol |
IUPAC Name |
5-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
InChI Key |
DFXDIGLMOMCJFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O |
Other CAS No. |
10422-66-9 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(a) Bis(trimethylphenylammonium) µ-oxalato-bis[oxidodiperoxidomolybdate(VI)] ()
- Structure : Contains two trimethylphenylammonium cations paired with a molybdate-oxalate complex. Unlike Bis(3-hydroxy-p-tolylammonium) sulphate, this compound lacks hydroxyl groups but shares the bis-ammonium motif.
- Properties: Crystallizes in a monoclinic system (P21/n) with a molecular weight of 712.32 g/mol.
- Applications : Used in oxidation catalysis, leveraging the molybdate-peroxo complex .
(b) Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) Sulphate ()
- Structure : Features methacryloyloxy-functionalized ammonium cations. The sulphate anion is common, but the cationic side chains are reactive, enabling polymerization.
- Properties: Higher molecular weight (C₂₆H₄₉NO₃S, 455.74 g/mol) and hydrophobicity compared to this compound.
- Applications: Potential use in polymer chemistry or as a crosslinking agent .
(c) Hydroxylammonium Sulphate ()
- Structure : Simpler, with two hydroxylammonium cations (NH₃OH⁺) and one sulphate anion.
- Properties : High water solubility (228 g/100 mL at 20°C) and thermal instability (decomposes at ~120°C). The absence of aromatic rings reduces UV absorption.
- Applications : Industrial reducing agent and precursor in organic synthesis .
(d) Hexadecyltrimethylammonium p-Toluenesulfonate ()
- Structure : A quaternary ammonium salt with a long alkyl chain (C₁₆H₃₃) and p-toluenesulfonate counterion.
- Properties : Acts as a surfactant (critical micelle concentration ~0.1 mM). The alkyl chain enhances lipophilicity, unlike the hydrophilic -OH groups in this compound.
- Applications : Detergents, emulsifiers, and DNA extraction protocols .
Physicochemical Properties Comparison
| Property | This compound | Hydroxylammonium Sulphate | Bis(trimethylphenylammonium) Molybdate |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | 164.14 g/mol | 712.32 g/mol |
| Solubility | High in polar solvents (e.g., water, DMF) | Very high in water | Moderate in organic solvents |
| Thermal Stability | Likely stable up to 150–200°C | Decomposes at ~120°C | Stable up to 250°C (anion-dependent) |
| Key Functional Groups | -OH, aromatic ring, ammonium | -NH₃OH⁺, sulphate | Trimethylphenyl, peroxo-molybdate |
Analytical Characterization
- Spectroscopy : ¹H-NMR and ¹³C-NMR () would resolve aromatic protons and hydroxyl groups in this compound. IR spectroscopy could confirm sulphate (S-O) and -OH stretches .
- Crystallography : Single-crystal X-ray diffraction (as in ) would elucidate hydrogen-bonding networks and anion-cation interactions .
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